N-Methyl-1,2-diphenylhydrazine-1-carbothioamide
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Overview
Description
N-Methyl-1,2-diphenylhydrazine-1-carbothioamide is an organic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields. This compound is characterized by the presence of a hydrazine group bonded to a carbothioamide moiety, with methyl and phenyl substituents enhancing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,2-diphenylhydrazine-1-carbothioamide typically involves the reaction of N-methylhydrazine with diphenylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,2-diphenylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1,2-diphenylhydrazine-1-carbothioamide involves its interaction with cellular targets, leading to various biological effects:
Comparison with Similar Compounds
Similar Compounds
Hydrazobenzene (1,2-diphenylhydrazine): An aromatic compound used in the manufacture of dyes and pharmaceuticals.
Tolfenamic Acid Derivatives: Compounds containing hydrazine-1-carbothioamide moieties, investigated for their anticancer properties.
Uniqueness
N-Methyl-1,2-diphenylhydrazine-1-carbothioamide stands out due to its unique combination of methyl and phenyl groups, which enhance its chemical reactivity and biological activity.
Properties
CAS No. |
21075-68-3 |
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Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
1-anilino-3-methyl-1-phenylthiourea |
InChI |
InChI=1S/C14H15N3S/c1-15-14(18)17(13-10-6-3-7-11-13)16-12-8-4-2-5-9-12/h2-11,16H,1H3,(H,15,18) |
InChI Key |
WMKKDYFQMQANJM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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